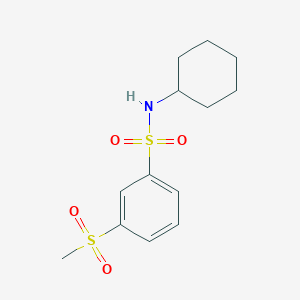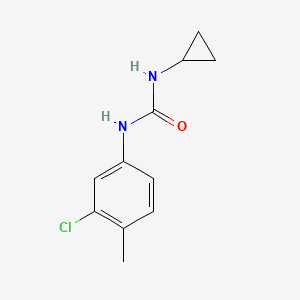![molecular formula C16H22N2O2S B5339081 2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5339081.png)
2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide, also known as AMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AMTB is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in pain and inflammation pathways.
Applications De Recherche Scientifique
2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide has been used in scientific research to investigate the role of TRPA1 in various physiological and pathological processes. TRPA1 is involved in pain and inflammation pathways, and its activation has been implicated in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and chronic pain. This compound has been shown to inhibit TRPA1 activation and reduce pain and inflammation in animal models of these conditions.
Mécanisme D'action
TRPA1 is a non-selective cation channel that is activated by various stimuli, including oxidative stress, irritants, and temperature changes. TRPA1 activation leads to calcium influx and subsequent activation of downstream signaling pathways that promote pain and inflammation. 2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide acts as a selective antagonist of TRPA1 by binding to the channel and preventing its activation by stimuli.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models of various conditions. In a study of COPD, this compound reduced airway inflammation and improved lung function in mice. In a study of chronic pain, this compound reduced pain behaviors in rats. This compound has also been shown to reduce cough and airway hyperresponsiveness in animal models of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide is a selective antagonist of TRPA1, which makes it a useful tool for investigating the role of TRPA1 in various physiological and pathological processes. However, its limited solubility in water and low yield may make it difficult to use in some experiments. In addition, its specificity for TRPA1 may limit its usefulness in studying other ion channels or signaling pathways.
Orientations Futures
Future research on 2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide could focus on its potential therapeutic applications in human diseases. Clinical trials could be conducted to investigate its efficacy and safety in treating conditions such as COPD, asthma, and chronic pain. In addition, further studies could be conducted to investigate the role of TRPA1 in other physiological and pathological processes, and to identify other compounds that could modulate TRPA1 activity.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-N-[2-(4-morpholinyl)ethyl]benzamide involves several steps, including the reaction of 2-mercaptobenzoic acid with allyl bromide to form 2-(allylthio)benzoic acid. This compound is then reacted with 2-(4-morpholinyl)ethylamine to produce this compound. The overall yield of this compound is approximately 30%.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-prop-2-enylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-2-13-21-15-6-4-3-5-14(15)16(19)17-7-8-18-9-11-20-12-10-18/h2-6H,1,7-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZPLNXGHFBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5339023.png)

![4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5339036.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide](/img/structure/B5339041.png)

![N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5339058.png)
![N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5339074.png)
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzoic acid](/img/structure/B5339077.png)
![1-{[5-(5-isoxazolyl)-2-methyl-3-furyl]sulfonyl}-4-azepanamine hydrochloride](/img/structure/B5339089.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-(2-methoxyethyl)-N-methyl-2-oxoethanamine](/img/structure/B5339095.png)
